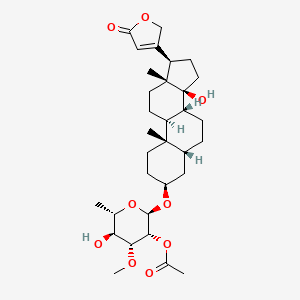![molecular formula C27H30N2O3 B14161561 1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone CAS No. 5994-32-1](/img/structure/B14161561.png)
1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a diphenylethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzyl chloride with piperazine to form the intermediate 1-(2,4-dimethoxybenzyl)piperazine. This intermediate is then reacted with 2,2-diphenylethanone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: Target poly (ADP-ribose) polymerase in cancer cells.
Uniqueness
1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone is unique due to its specific structural features, such as the combination of a piperazine ring with a 2,4-dimethoxybenzyl group and a diphenylethanone moiety.
Propiedades
Número CAS |
5994-32-1 |
|---|---|
Fórmula molecular |
C27H30N2O3 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C27H30N2O3/c1-31-24-14-13-23(25(19-24)32-2)20-28-15-17-29(18-16-28)27(30)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,26H,15-18,20H2,1-2H3 |
Clave InChI |
YRLIGRONCZURLA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


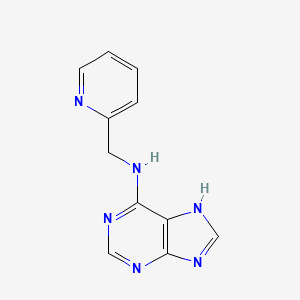
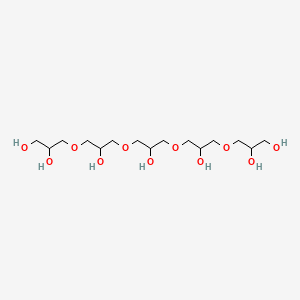


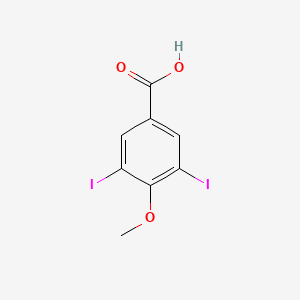
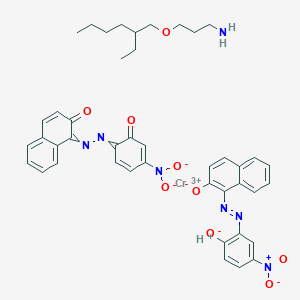
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)
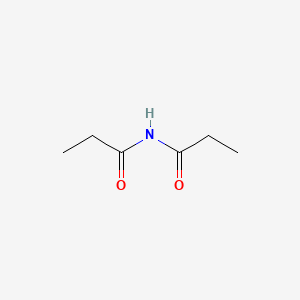
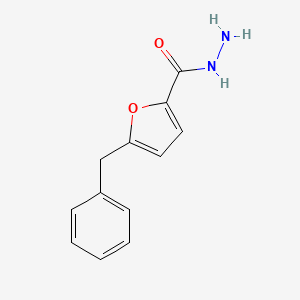
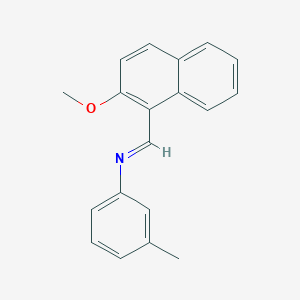
![N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline](/img/structure/B14161536.png)
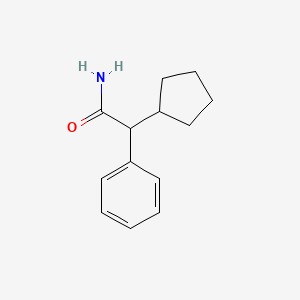
![1-N,4-N-bis[4-(N-benzyl-N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B14161550.png)
